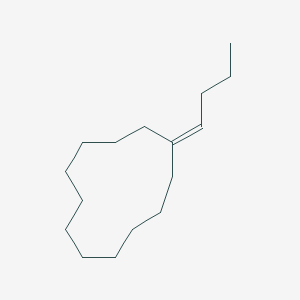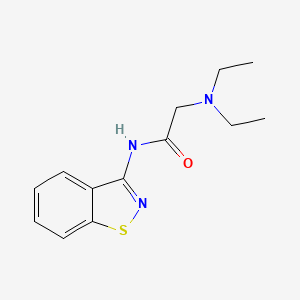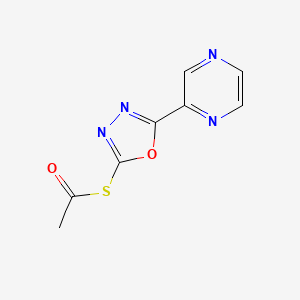![molecular formula C15H13N5O5 B14329103 N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide CAS No. 101102-36-7](/img/structure/B14329103.png)
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group, which imparts distinct reactivity and functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-acetamidobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The specific steps are as follows :
- Dissolve 2,4-dinitrophenylhydrazine (1 mmol, 198.1 mg) in ethanol (20 ml).
- Add 4-acetamidobenzaldehyde (1 mmol, 122.1 mg) to the solution.
- Reflux the mixture at 338 K for 4 hours.
- Remove the solvent and recrystallize the solid product from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide undergoes several types of chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes and ketones to form hydrazones.
Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and nucleophiles.
Conditions: Reactions are typically carried out in organic solvents such as ethanol, under reflux conditions.
Major Products
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Products: Resulting from nucleophilic substitution reactions on the nitro groups.
科学研究应用
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in qualitative organic analysis to detect carbonyl compounds.
Biology: Employed in enzyme assays to study enzyme activity and inhibition.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the synthesis of polymerization catalysts and agrochemicals.
作用机制
The mechanism of action of N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide involves its reactivity with carbonyl compounds. The compound forms hydrazones through a condensation reaction, where the hydrazine group (-NHNH2) adds to the carbonyl group (C=O) of aldehydes or ketones, followed by the elimination of water . This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine group.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar applications for detecting carbonyl compounds.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and enzyme assays.
Uniqueness
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide is unique due to the presence of both the dinitrophenyl and acetamide groups, which confer distinct reactivity and functionality. This makes it particularly useful in applications requiring specific interactions with carbonyl compounds and nucleophiles.
属性
CAS 编号 |
101102-36-7 |
|---|---|
分子式 |
C15H13N5O5 |
分子量 |
343.29 g/mol |
IUPAC 名称 |
N-[4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C15H13N5O5/c1-10(21)17-12-4-2-11(3-5-12)9-16-18-14-7-6-13(19(22)23)8-15(14)20(24)25/h2-9,18H,1H3,(H,17,21) |
InChI 键 |
JNVRXDSZNKFKTM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
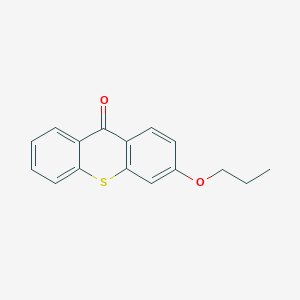

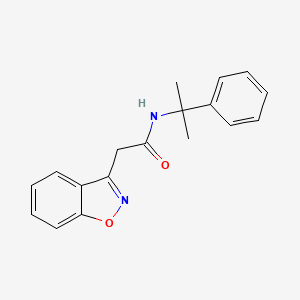

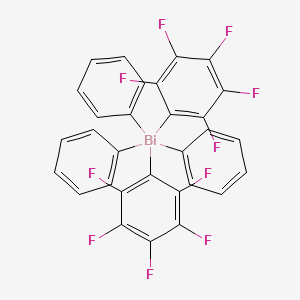
![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
